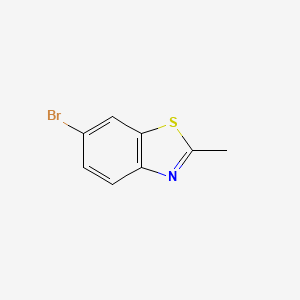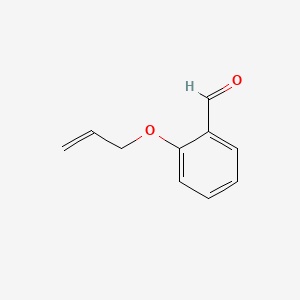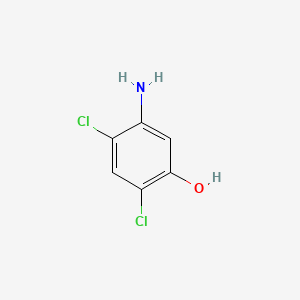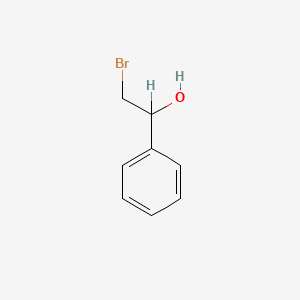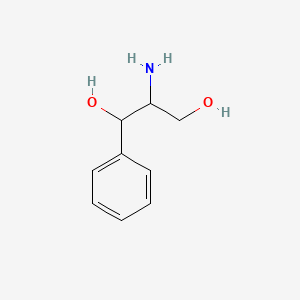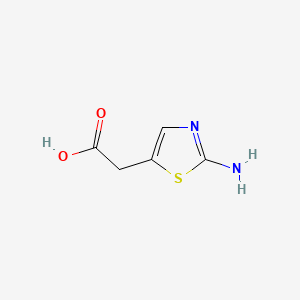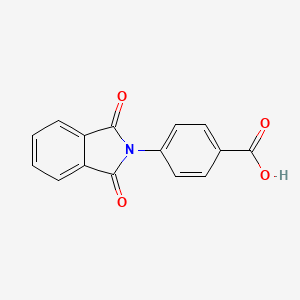
N-(4-Carboxyphenyl)phthalimide
概要
説明
“N-(4-Carboxyphenyl)phthalimide” (CPP) is an organic compound that has been used in a variety of scientific research applications . It is a derivative of phthalimide, a compound that has been used in a variety of biochemical and physiological studies.
Synthesis Analysis
Phthalimides, including CPP, are obtained by various organic synthetic processes, generally using phthalic anhydride as the precursor. A study by Kricheldorf et al. showed that N-(4-Carboxyphenyl)-4-acetoxyphthalimide, derived from 4-hydroxyphthalic acid, when polycondensed under various conditions, yields whisker-like crystals.
Molecular Structure Analysis
The molecular formula of CPP is C15H9NO4 . The molecular weight is 267.24 g/mol . The InChI Key is HBXCMGPWVGKNRS-UHFFFAOYSA-N .
Chemical Reactions Analysis
CPP has been used in a wide range of scientific research applications, including studies of protein-protein interactions, enzymatic reactions, and cellular signaling pathways. It has also been used in the field of polymer science and material synthesis.
Physical And Chemical Properties Analysis
CPP has a melting point of 290-295°C . Its density is predicted to be 1.490±0.06 g/cm3 . The pKa is predicted to be 4.29±0.10 .
科学的研究の応用
Proteomics Research
N-(4-Carboxyphenyl)phthalimide: is utilized in proteomics research due to its chemical properties that facilitate the study of protein structures and functions. It’s particularly useful in the identification and quantification of proteins and their modifications, playing a crucial role in understanding biological processes .
Anti-Microbial Applications
Research has shown that derivatives of phthalimide, including N-(4-Carboxyphenyl)phthalimide , exhibit significant anti-microbial properties. These compounds have been tested against various bacterial strains, showing potential as alternative antibiotics or as scaffolds for developing new antimicrobial agents .
Anti-Oxidant Properties
Phthalimide derivatives are also recognized for their anti-oxidant capabilities. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. This property is essential for the development of treatments for diseases caused by oxidative stress .
Anti-Inflammatory Activity
The anti-inflammatory activity of phthalimide derivatives makes them candidates for the development of new anti-inflammatory drugs. They work by modulating the body’s inflammatory response, which is beneficial in treating various inflammatory disorders .
Cancer Research
In cancer research, N-(4-Carboxyphenyl)phthalimide and its derivatives are explored for their potential cytotoxic effects on cancer cell lines. They are studied for their ability to induce apoptosis (programmed cell death) in cancer cells without affecting normal cells .
Material Science
This compound has applications in material science, particularly in the modification of surfaces and the creation of novel materials with specific properties. Its interactions with carbon nanotubes (CNTs) have been studied, which could lead to advancements in the development of composite materials .
Drug Design and Development
N-(4-Carboxyphenyl)phthalimide: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of different pharmacophore subunits, aiding in the design of drugs with enhanced biological activity .
Molecular Docking Studies
The compound is used in molecular docking studies to understand the interaction between drugs and their targets. This is crucial in the drug development process, where the binding affinity and mode of action of potential drugs are analyzed .
Safety and Hazards
作用機序
Target of Action
N-(4-Carboxyphenyl)phthalimide (CPP) is a medicinal compound
Mode of Action
It has been found that cpp can form non-covalent interactions with carbon nanotubes (cnts) . These interactions can affect the properties of CPP , suggesting that CPP may interact with its targets in a similar manner.
Biochemical Pathways
The non-covalent interactions of cpp with cnts suggest that it may influence the properties of these nanotubes , which could potentially affect various biochemical pathways.
Result of Action
The non-covalent interactions of cpp with cnts suggest that it may influence the properties of these nanotubes , which could potentially result in various molecular and cellular effects.
Action Environment
The environment can influence the action, efficacy, and stability of CPP. For instance, the non-covalent interactions of CPP with CNTs can be influenced by the surrounding environment . Moreover, safety data suggests that CPP should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the environment can significantly influence the action and stability of CPP.
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXCMGPWVGKNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289176 | |
| Record name | N-(4-Carboxyphenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Carboxyphenyl)phthalimide | |
CAS RN |
5383-82-4 | |
| Record name | 5383-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Carboxyphenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-(4-Carboxyphenyl)phthalimide particularly suitable for monitoring cationic photopolymerization of vinyl ethers?
A1: [] N-(4-Carboxyphenyl)phthalimide exhibits superior stability in the chemically reactive environment of cationic photopolymerization of vinyl ethers compared to other tested phthalimide derivatives. This stability allows researchers to monitor the entire polymerization process, from initiation to completion, using fluorescence techniques. Other phthalimides tested, such as N-(4-methylphenyl)phthalimide, N-butylphthalimide, N-hydroxyphthalimide, and N-(1-naphthyl)phthalimide, lacked this crucial stability.
Q2: Beyond its use in photopolymerization, has N-(4-Carboxyphenyl)phthalimide shown potential in other applications?
A2: [] Yes, research indicates that N-(4-Carboxyphenyl)phthalimide can non-covalently interact with carbon nanotubes (CNTs). This interaction leads to stable hybrid structures with altered properties for both the molecule and the CNT. This discovery suggests potential applications in materials science and nanotechnology, particularly in developing novel hybrid materials with tailored properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



